

# Mass Spectrometry Fragmentation Analysis: 4-methylpyrimidin-2-ol hydrochloride and Comparative Compounds

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## Compound of Interest

Compound Name: *2-Hydroxy-4-methylpyrimidine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Substituted Pyrimidines.

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-methylpyrimidin-2-ol hydrochloride and related pyrimidine derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these compounds in various research and development settings. This document presents quantitative data in a clear tabular format, outlines detailed experimental protocols, and includes visual diagrams to illustrate key fragmentation relationships.

## Comparative Fragmentation Data

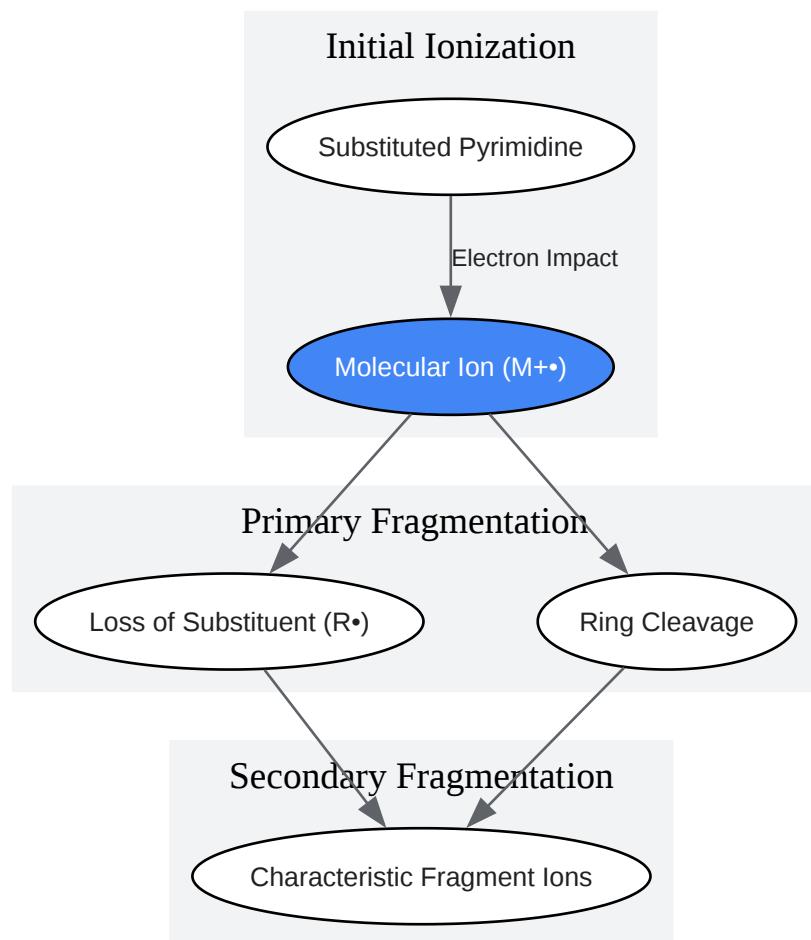
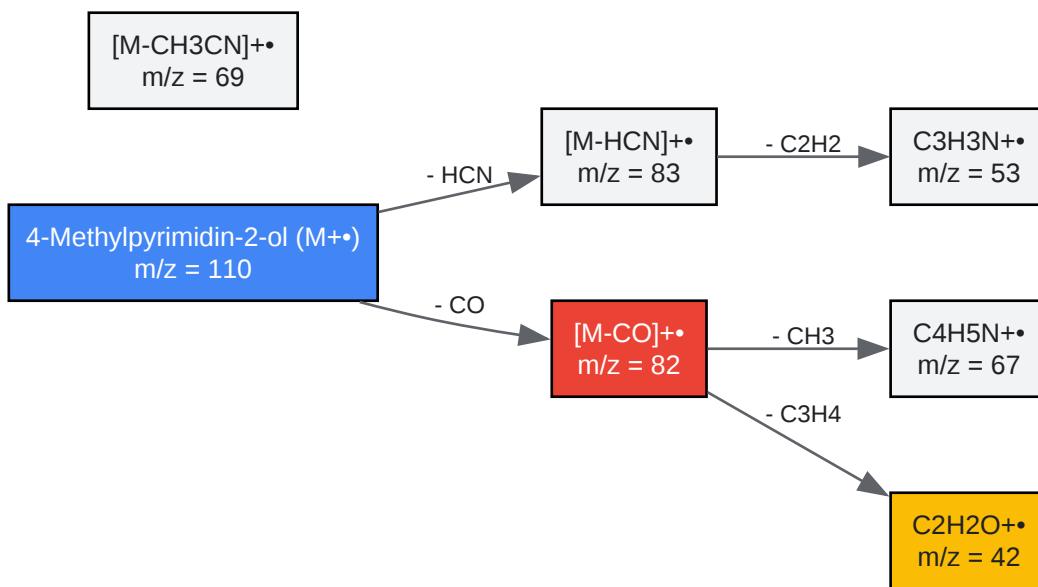
The mass spectrometry data for 4-methylpyrimidin-2-ol hydrochloride and two comparative compounds, 4-methylpyrimidine and 6-methyluracil, are summarized below. The data highlights the characteristic fragments observed under electron ionization, providing a basis for their differentiation.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z) and [Relative Abundance %]
4-methylpyrimidin-2-ol hydrochloride	C5H7CIN2O	146.58	110 [M+•, high], 82 [high], 67, 53, 42
4-methylpyrimidine	C5H6N2	94.11	94 [M+•, 100%], 93 [55%], 67 [30%], 53 [20%], 42 [35%]
6-methyluracil	C5H6N2O2	126.11	126 [M+•, 100%], 83 [60%], 68 [25%], 55 [30%], 42 [40%]

Note: The fragmentation data for 4-methylpyrimidin-2-ol hydrochloride is based on key reported fragments. The molecular ion peak corresponds to the free base (4-methylpyrimidin-2-ol) which has a molecular weight of 110.11 g/mol. The hydrochloride salt would likely dissociate in the GC-MS inlet.

## Proposed Fragmentation Pathways

The fragmentation of these pyrimidine derivatives is influenced by the nature and position of their substituents. The following diagrams, generated using the DOT language, illustrate the proposed fragmentation logic for 4-methylpyrimidin-2-ol and a generalized pathway for substituted pyrimidines.



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